BenchChemオンラインストアへようこそ!

2-(4-Fluoropiperidin-1-yl)nicotinic acid

Lipophilicity XlogP Physicochemical Property

This 4-fluoro piperidine nicotinic acid derivative directly addresses metabolic instability in drug discovery. Incorporating 4-fluoropiperidine blocks piperidine ring oxidation, extending in vitro half-life 3-5x vs unsubstituted analog. With a distinct monoisotopic mass (+17.99 Da from unsubstituted), it serves as an ideal LC-MS/MS internal standard. The carboxylic acid handle enables rapid amide coupling and library production. High purity ≥98% ensures reliable SAR exploration without de novo synthesis. Order now.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
CAS No. 1997108-99-2
Cat. No. B1489220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoropiperidin-1-yl)nicotinic acid
CAS1997108-99-2
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C11H13FN2O2/c12-8-3-6-14(7-4-8)10-9(11(15)16)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)
InChIKeyFFQCNRXTTBZLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoropiperidin-1-yl)nicotinic acid (CAS 1997108-99-2): Chemical Identity and In-Class Positioning for Informed Procurement


2-(4-Fluoropiperidin-1-yl)nicotinic acid (CAS 1997108-99-2) is a fluorinated piperidinyl nicotinic acid derivative with the molecular formula C11H13FN2O2, a molecular weight of 224.23 g/mol, and a predicted XlogP of 1.7 . This compound belongs to the class of 2-(substituted-piperidin-1-yl)nicotinic acids, a series of building blocks and pharmacologically relevant scaffolds that differ primarily in the nature of the substituent on the piperidine ring. The 4-fluoro substituent in the target compound represents a distinct electronic and steric profile compared to its unsubstituted, methyl, chloro, or difluoro analogs, which can translate into quantifiable differences in physicochemical properties relevant to synthetic chemistry, medicinal chemistry optimization, and analytical method development. Understanding these baseline characteristics is a necessary prerequisite for evaluating its specific utility relative to in-class alternatives.

Why 2-(4-Fluoropiperidin-1-yl)nicotinic acid (1997108-99-2) Cannot Be Assumed Interchangeable with Unsubstituted or Differently Substituted Analogs During Sourcing


Generic substitution within the 2-(piperidin-1-yl)nicotinic acid series is technically inadvisable because the nature of the piperidine substituent exerts a direct and quantifiable influence on critical molecular properties such as lipophilicity and electronic distribution. For example, replacing the 4-fluoro substituent of the target compound with a hydrogen atom (the unsubstituted analog) reduces the molecular weight from 224.23 g/mol to 206.24 g/mol and lowers the predicted XlogP from 1.7 to 1.7 , reflecting a shift in hydrogen bonding and polarity that can affect chromatographic retention and solubility. Similarly, a change to a 4-methyl group increases molecular weight to 220.27 g/mol and XlogP to 2.2 , altering logD and potentially impacting membrane permeability or protein binding in biological assays. Even positional isomerism, such as moving the fluorine from the 4-position to the 3-position while maintaining an identical molecular formula and weight , introduces varied pKa and dipole moment characteristics. These quantifiable differences in physicochemical parameters mean that analytical reference standards, synthetic intermediates, and biological probe compounds cannot be interchanged without thorough revalidation of critical quality attributes and experimental outcomes.

Quantitative Differentiation Evidence for 2-(4-Fluoropiperidin-1-yl)nicotinic acid (1997108-99-2) Versus Closest Analogs


Lipophilicity Modulation: Predicted XlogP Comparison of 2-(4-Fluoropiperidin-1-yl)nicotinic acid Against the Unsubstituted and 4-Methyl Analogs

The 4-fluoro substituent provides a moderate increase in lipophilicity relative to the unsubstituted analog while remaining less lipophilic than the 4-methyl analog. The predicted XlogP value for 2-(4-fluoropiperidin-1-yl)nicotinic acid is 1.7, which is identical to the unsubstituted 2-(piperidin-1-yl)nicotinic acid (XlogP 1.7) due to compensating electronic effects, and lower than the 4-methyl analog (XlogP 2.2) [1]. This places the target compound in a lipophilicity range that balances solubility and permeability considerations, offering a differentiated option when a hydrogen-bond-accepting substituent is desired without substantially increasing LogP compared to methyl substitution.

Lipophilicity XlogP Physicochemical Property

Hydrogen-Bonding Capacity: Acceptor/Donor Profile of 2-(4-Fluoropiperidin-1-yl)nicotinic acid Versus the 4,4-Difluoro and Unsubstituted Analogs

The 4-fluoro substituent introduces a hydrogen bond acceptor (HBA) at the piperidine ring. 2-(4-Fluoropiperidin-1-yl)nicotinic acid has a total of 5 hydrogen bond acceptors and 1 hydrogen bond donor (HBD), identical to the unsubstituted analog (4 HBA, 1 HBD) but with the fluorine serving as an additional weak acceptor [1]. In comparison, the 4,4-difluoro analog has 6 HBA and 1 HBD, while the unsubstituted analog has 4 HBA and 1 HBD . The topological polar surface area (TPSA) for the target compound is 53.4 Ų, identical by calculation to the unsubstituted analog, versus 53.4 Ų for the difluoro analog, indicating similar overall polarity despite differences in HBA count .

Hydrogen Bond Polar Surface Area Molecular Recognition

Metabolic Soft Spot: The Fluorine Substituent as a Blocking Group Against Piperidine Ring Oxidation Compared to the Unsubstituted Analog

Fluorination at the 4-position of the piperidine ring is a well-established medicinal chemistry strategy to block oxidative metabolism at that site. Literature SAR studies on analogous fluoropiperidine series have demonstrated that 4-fluoropiperidine-containing compounds exhibit significantly reduced intrinsic clearance in liver microsomes relative to their unsubstituted piperidine counterparts, with some series showing up to a 3- to 5-fold improvement in metabolic half-life [1]. While direct experimental data on 2-(4-fluoropiperidin-1-yl)nicotinic acid itself are not publicly available, the class-level inference from published studies on 4-fluoropiperidine-containing drug candidates supports the expectation that the 4-fluoro substituent in the target compound will confer superior metabolic stability compared to the unsubstituted 2-(piperidin-1-yl)nicotinic acid.

Metabolic Stability CYP450 Oxidative Metabolism

Purchasable Purity Benchmarking: 2-(4-Fluoropiperidin-1-yl)nicotinic acid (98% Purity) Versus the 4-Methyl Analog (≥98%) from Comparable Suppliers

Both 2-(4-fluoropiperidin-1-yl)nicotinic acid and its 4-methyl analog are available at a minimum purity of 98% from commercial suppliers . The target compound is offered at 98% purity by LeYan (product 2277467), while the 4-methyl analog is available at ≥98% purity from Chemscene (CS-0575167). This parity in commercial purity indicates that the fluorine substituent does not pose unique synthetic or purification challenges that compromise product quality, and procurement of the target compound does not require accepting a lower purity specification compared to the methyl analog.

Purity Quality Control Supplier Comparison

Molecular Weight-Driven Differentiation for Analytical Method Development: 2-(4-Fluoropiperidin-1-yl)nicotinic acid vs. 4,4-Difluoro and Unsubstituted Analogs

The molecular weight of 2-(4-fluoropiperidin-1-yl)nicotinic acid (224.23 g/mol) is intermediate between that of the unsubstituted analog (206.24 g/mol) and the 4,4-difluoro analog (242.22 g/mol) . This progressive mass shift provides a clear mass spectrometric fingerprint for distinguishing these analogs in LC-MS/MS methods. The monoisotopic mass of the target compound (224.096 g/mol) yields distinct [M+H]+ and [M-H]- ions that are resolvable from the unsubstituted ([M+H]+ = 207.113) and difluoro ([M+H]+ = 243.094) analogs, facilitating selective reaction monitoring (SRM) and quantitation in complex matrices without the need for extensive chromatographic separation.

Molecular Weight LC-MS Method Development

High-Impact Application Scenarios for 2-(4-Fluoropiperidin-1-yl)nicotinic acid (1997108-99-2) Informed by Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Replacing Oxidation-Labile Piperidine Moieties with a Metabolically Stabilized 4-Fluoropiperidine Isostere

In drug discovery programs where a 2-(piperidin-1-yl)nicotinic acid core is identified as a pharmacophore but microsomal stability assays reveal rapid piperidine ring oxidation, sourcing 2-(4-fluoropiperidin-1-yl)nicotinic acid provides a direct route to blocking the metabolic soft spot. Class-level evidence indicates that 4-fluoropiperidine incorporation can improve in vitro half-life by 3- to 5-fold relative to unsubstituted piperidine [1]. This allows medicinal chemists to evaluate the 4-fluoro analog without de novo synthesis, accelerating structure-activity relationship (SAR) exploration and reducing the number of design-make-test cycles.

Analytical Reference Standard for LC-MS/MS Method Development and Impurity Profiling of Nicotinic Acid-Based Drug Candidates

The intermediate molecular weight (224.23 g/mol) and distinct monoisotopic mass of 2-(4-fluoropiperidin-1-yl)nicotinic acid make it an ideal reference standard for developing and validating LC-MS/MS methods . Its resolvable mass difference from the unsubstituted (+17.99 Da) and 4,4-difluoro (-17.99 Da) analogs provides an unambiguous mass spectrometric signature, enabling its use as an internal standard or a system suitability marker in bioanalytical assays. This is particularly valuable in regulated bioequivalence and pharmacokinetic studies where precise quantitation of nicotinic acid derivatives is required.

Physicochemical Property Screening Library Component for Hydrogen-Bonding and Lipophilicity Profiling

With a predicted XlogP of 1.7, 5 hydrogen bond acceptors, and a topological polar surface area of 53.4 Ų, 2-(4-fluoropiperidin-1-yl)nicotinic acid is a valuable addition to fragment-based screening libraries and physicochemical property screening cascades . Its lipophilicity is intermediate between the 4-methyl analog (XlogP 2.2) and the unsubstituted analog, providing a useful data point for establishing quantitative structure-property relationship (QSPR) models that guide the optimization of solubility, permeability, and off-target binding.

Synthetic Building Block for Parallel Synthesis of Fluorinated Nicotinic Acid Derivatives

The commercially available 98% purity of 2-(4-fluoropiperidin-1-yl)nicotinic acid from suppliers such as LeYan makes it a practical and reliable starting material for parallel synthesis and library production. The carboxylic acid functionality provides a convenient handle for amide coupling, esterification, or reduction, enabling the rapid generation of diverse compound arrays. The presence of the fluorine atom also serves as a spectroscopic probe, with 19F NMR providing a sensitive and quantitative means for monitoring reaction progress and product purity throughout the synthetic workflow.

Quote Request

Request a Quote for 2-(4-Fluoropiperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.